molecular formula C21H22ClN3O2S B4726266 2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE

2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4726266
M. Wt: 415.9 g/mol
InChI Key: ASLCIXDFMWUJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thienyl group: This step may involve a coupling reaction, such as Suzuki or Stille coupling, to attach the 5-chloro-2-thienyl group to the quinoline core.

    Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions, where the quinolinecarboxamide reacts with 3-chloropropylmorpholine under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline or thienyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating infections or cancer.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in microbial or cancer cell metabolism.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-thienyl)-4-quinolinecarboxamide: Lacks the morpholinopropyl group but shares the quinoline and thienyl moieties.

    N-(3-Morpholinopropyl)-4-quinolinecarboxamide: Lacks the thienyl group but contains the quinoline and morpholinopropyl moieties.

Uniqueness

2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE is unique due to the combination of the thienyl, quinoline, and morpholinopropyl groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c22-20-7-6-19(28-20)18-14-16(15-4-1-2-5-17(15)24-18)21(26)23-8-3-9-25-10-12-27-13-11-25/h1-2,4-7,14H,3,8-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLCIXDFMWUJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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